molecular formula C7H15NO B3158010 1-(Oxan-4-yl)ethan-1-amine CAS No. 854697-78-2

1-(Oxan-4-yl)ethan-1-amine

Cat. No.: B3158010
CAS No.: 854697-78-2
M. Wt: 129.2 g/mol
InChI Key: WMPAKQDIADKRAQ-UHFFFAOYSA-N
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Description

Contextualization of Chiral Amines as Indispensable Building Blocks in Advanced Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Their importance stems from their ability to introduce stereocenters, which are crucial for the biological activity of many drugs and bioactive compounds. Enantiomerically pure amines are widely used as resolving agents, chiral auxiliaries, and key intermediates in the construction of chiral ligands for asymmetric catalysis. The precise spatial arrangement of substituents around the nitrogen atom allows for stereoselective transformations, enabling the synthesis of single-enantiomer products with high purity.

Rationale for Detailed Investigation of 1-(Oxan-4-yl)ethan-1-amine's Synthetic and Reactivity Profiles

The specific interest in this compound arises from its unique structural combination: a chiral ethylamine (B1201723) moiety attached to a non-aromatic, saturated oxane (tetrahydropyran) ring. The oxane ring provides a degree of conformational rigidity and introduces a polar ether linkage, which can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. The "escape from flatland"—a concept encouraging the use of three-dimensional molecular frameworks in drug discovery—further highlights the value of saturated heterocycles like the oxane ring present in this amine. A detailed investigation into its synthetic routes and reactivity is therefore crucial to unlock its full potential as a versatile building block for the creation of novel chemical entities.

Overview of Key Research Avenues Explored for this compound

Current research involving this compound and its derivatives is focused on several key areas. These include the development of efficient and stereoselective synthetic methods to access the chiral amine in high enantiopurity. A significant research avenue is its application as a scaffold in medicinal chemistry for the synthesis of new therapeutic agents. researchgate.netmdpi.com Furthermore, its reactivity as a primary amine is being explored in various chemical transformations, such as the Mannich reaction, to construct more complex heterocyclic systems. sciforum.net The biological evaluation of compounds derived from this compound is another active area of investigation. researchgate.netmdpi.com

Properties of this compound

PropertyValueSource
Molecular Formula C7H15NO researchgate.netnih.gov
Molecular Weight 129.20 g/mol researchgate.net
Boiling Point 192.6 °C at 760 mmHg researchgate.net
Density 0.944 g/cm³ researchgate.net
IUPAC Name 1-(oxan-4-yl)ethanamine researchgate.netnih.gov
CAS Number 1269755-01-2 ((R)-enantiomer) achemblock.com

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding ketone, 1-(oxan-4-yl)ethan-1-one. A common and effective method for this transformation is reductive amination. This process involves the reaction of the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

A potential precursor for the starting ketone is tetrahydro-4H-pyran-4-one, which can be synthesized through a multi-step process. One patented method involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one, which is then cyclized to tetrahydro-4H-pyran-4-one. mdpi.com This ketone can then be converted to 1-(oxan-4-yl)ethan-1-one through various standard organic reactions.

The subsequent reductive amination of 1-(oxan-4-yl)ethan-1-one can be carried out using various reducing agents and ammonia sources to yield the racemic amine. For the synthesis of the chiral enantiomers, stereoselective methods are employed, which may involve the use of chiral auxiliaries or chiral catalysts.

Reactivity Profile of this compound

As a primary amine, this compound exhibits reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.

One notable reaction is the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen. Research has shown that primary amines can participate in Mannich-type reactions with tetrahydropyridine (B1245486) derivatives to form complex heterocyclic systems. sciforum.net This suggests that this compound could be a valuable substrate for similar transformations, leading to the synthesis of novel polycyclic structures.

Furthermore, the primary amine group can undergo a wide range of other reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions provide a versatile handle for the further functionalization of the molecule, allowing for its incorporation into larger and more complex structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPAKQDIADKRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854697-78-2
Record name 1-(oxan-4-yl)ethan-1-amine
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Synthetic Methodologies for 1 Oxan 4 Yl Ethan 1 Amine: a Comprehensive Review

Stereoselective Synthesis of 1-(Oxan-4-yl)ethan-1-amine

The synthesis of enantiomerically pure this compound is a key challenge for medicinal chemists. Various strategies have been developed to control the stereochemical outcome of the synthesis, ranging from asymmetric reductions and the use of chiral auxiliaries to enzymatic transformations.

Asymmetric Reduction Approaches to Access Enantiopure this compound Precursors

A primary route to enantiopure this compound involves the asymmetric reduction of the prochiral ketone precursor, 1-(oxan-4-yl)ethan-1-one. This transformation is typically achieved using chiral catalysts that facilitate the stereoselective addition of a hydride to the carbonyl group, leading to the formation of a chiral alcohol, 1-(oxan-4-yl)ethan-1-ol (B2639996). This alcohol can then be converted to the desired amine with retention or inversion of configuration.

Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for this purpose. wikipedia.orgnih.gov These methods often employ transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. wikipedia.org The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity. For instance, the BINAP/diamine-Ru catalyst system is known to be effective for the asymmetric reduction of a wide range of ketones. wikipedia.org While specific examples for the reduction of 1-(oxan-4-yl)ethan-1-one are not extensively reported in readily available literature, the principles of asymmetric ketone reduction are well-established and can be applied to this substrate. The steric and electronic properties of the oxane ring can influence the stereochemical outcome, and optimization of the catalyst and reaction parameters would be necessary to achieve high enantiomeric excess (ee).

PrecursorCatalyst SystemProductEnantiomeric Excess (ee)Reference
1-(Oxan-4-yl)ethan-1-oneChiral Ru/Rh/Ir Catalysts(R)- or (S)-1-(Oxan-4-yl)ethan-1-olPotentially high, requires optimization wikipedia.org

Chiral Auxiliary-Mediated Strategies for Stereocontrolled Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. This strategy offers a reliable way to control stereochemistry.

In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective formation of the amine. For example, an achiral ketone precursor could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent reduction of the C=N bond would then proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched target amine. Pseudoephenamine is a practical chiral auxiliary that has been successfully used in asymmetric synthesis, particularly in alkylation reactions to form quaternary carbon centers. nih.govresearchgate.net While direct application to this compound synthesis is not explicitly detailed, the principles are transferable.

Another approach involves the use of chiral auxiliaries in the synthesis of precursors to the target amine. For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of a carbonyl compound to introduce the ethyl group with the desired stereochemistry.

PrecursorChiral AuxiliaryKey TransformationProductDiastereomeric Excess (de)Reference
1-(Oxan-4-yl)ethan-1-oneChiral Amine (e.g., Pseudoephenamine)Diastereoselective reductive aminationDiastereomeric amine precursorPotentially high nih.govresearchgate.net

Enantioselective Catalytic Amination and Hydroamination Routes to this compound

Enantioselective catalytic amination and hydroamination represent direct and atom-economical approaches to chiral amines. These methods involve the direct addition of an amine or ammonia (B1221849) equivalent across a double bond or the conversion of a ketone to an amine in a single step.

Palladium-catalyzed allylic amination is a powerful tool for the formation of C-N bonds. rsc.org While not directly applicable to the synthesis of this compound from its ketone precursor, related strategies involving the amination of enol derivatives or other unsaturated precursors could be envisioned.

Reductive amination of 1-(oxan-4-yl)ethan-1-one with ammonia or an ammonia surrogate in the presence of a chiral catalyst is a more direct route. This transformation can be catalyzed by various transition metal complexes or organocatalysts. The development of efficient catalysts for the direct asymmetric reductive amination of ketones is an active area of research.

Kinetic Resolution Methodologies for Enantiomer Enrichment of this compound

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer.

For this compound, a racemic mixture can be subjected to enzymatic kinetic resolution. Lipases are commonly used enzymes for this purpose. In a typical procedure, the racemic amine is acylated using an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched amine from the acylated product. For instance, a process for the resolution of chiral amines using an enantioselective lipase to selectively produce an amide of one enantiomer has been patented. worktribe.com

SubstrateMethodChiral AgentProductsEnantiomeric Excess (ee)Reference
Racemic this compoundEnzymatic Kinetic ResolutionLipase(R)- or (S)-1-(Oxan-4-yl)ethan-1-amine and acylated aminePotentially >99% worktribe.com

Biocatalytic Transformations for the Stereospecific Production of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases are powerful tools for stereoselective amine synthesis. wiley.com

Transaminases (TAs) are particularly useful as they can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.com In this process, an amino group is transferred from an amino donor (e.g., isopropylamine) to the ketone substrate, 1-(oxan-4-yl)ethan-1-one, to produce the desired chiral amine with high enantioselectivity. The choice of the transaminase enzyme is crucial, as different TAs can exhibit opposite stereopreferences, allowing for the synthesis of either the (R)- or (S)-enantiomer. The reaction equilibrium can be a challenge, but strategies such as using specific amino donors or removing the ketone byproduct can drive the reaction to completion. worktribe.com The application of ω-transaminases for the synthesis of chiral amines, including those with cyclic structures, has been well-documented. wiley.com

Amine dehydrogenases can also be employed for the reductive amination of ketones, using ammonia and a cofactor like NADH. d-nb.info

PrecursorBiocatalystKey TransformationProductEnantiomeric Excess (ee)Reference
1-(Oxan-4-yl)ethan-1-oneTransaminase (ω-TA)Asymmetric transamination(R)- or (S)-1-(Oxan-4-yl)ethan-1-aminePotentially >99% worktribe.comwiley.com
1-(Oxan-4-yl)ethan-1-oneAmine DehydrogenaseReductive amination(R)- or (S)-1-(Oxan-4-yl)ethan-1-aminePotentially high d-nb.info

Development of Novel Synthetic Pathways to this compound

While stereoselective methods are crucial for obtaining enantiopure this compound, the development of efficient and scalable routes to the racemic compound is also of significant interest. Racemic mixtures can serve as starting materials for resolution techniques or for applications where stereochemistry is not critical.

A common and straightforward method for the synthesis of racemic this compound is the reductive amination of 1-(oxan-4-yl)ethan-1-one. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) in the presence of an ammonium (B1175870) salt, or through catalytic hydrogenation over a metal catalyst like palladium or platinum in the presence of ammonia.

Alternative routes might involve the nucleophilic addition of an organometallic reagent, such as an ethyl Grignard reagent, to a 4-cyanooxane precursor, followed by reduction of the resulting imine. Another potential pathway could be the conversion of 1-(oxan-4-yl)ethan-1-ol to an azide (B81097) or other nitrogen-containing functional group, followed by reduction to the amine. The development of novel one-pot syntheses and the use of environmentally benign reagents are ongoing areas of research in this field. researchgate.net

Multicomponent Reactions Incorporating this compound Structural Motifs

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single operation. nih.govorganic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are highly applicable. For instance, the Strecker reaction, one of the oldest known MCRs, involves the reaction of a ketone (like 4-acetyltetrahydropyran), an amine, and a cyanide source to produce an α-aminonitrile, which can then be reduced to the target amine. nih.gov

Another relevant MCR is the A³ coupling (aldehyde-alkyne-amine), which has been developed for the asymmetric synthesis of chiral propargylamines, which are versatile intermediates. nih.gov The general concept of combining a carbonyl compound, an amine, and a third component in a one-pot synthesis is a central theme in modern organic chemistry and holds promise for the efficient construction of amines with the this compound scaffold. researchgate.netacsgcipr.org The development of such a process would be highly advantageous, reducing waste and simplifying purification procedures. nih.gov

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. numberanalytics.com The application of flow chemistry to reductive amination has been successfully demonstrated for a variety of substrates. researchgate.net This approach often involves pumping a solution of the carbonyl compound (e.g., 4-acetyltetrahydropyran) and an amine source through a heated reactor column packed with a heterogeneous catalyst. researchgate.netvapourtec.com

The use of packed-bed reactors with catalysts like palladium on carbon (Pd/C) or other supported metal catalysts allows for efficient and continuous production. rsc.org For example, a continuous flow process for reductive aminations under aqueous micellar conditions has been developed using an oscillatory plug flow reactor, which enhances mass transport between phases. rsc.org Biocatalytic reductive aminations have also been implemented in continuous flow systems, utilizing immobilized enzymes to achieve high conversions and enantioselectivities. researchgate.net These flow-based methodologies offer a promising route for the large-scale and sustainable production of this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methods, aiming to minimize environmental impact. rsc.orgrsc.org In the context of synthesizing this compound, this translates to the use of renewable resources, safer solvents, and catalytic processes that maximize atom economy. rsc.orgacs.org

One of the key green strategies is the use of catalytic hydrogenation with molecular hydrogen (H₂) as the reductant, which produces only water as a byproduct. researchgate.net The development of catalysts based on earth-abundant metals, such as iron, is a significant step towards more sustainable reductive amination processes. researchgate.net Furthermore, the use of environmentally benign solvents is crucial. While some traditional reductive aminations have been performed in chlorinated solvents, recent studies have shown that greener alternatives like ethyl acetate (B1210297) can be equally effective, particularly with reagents like sodium triacetoxyborohydride (B8407120) (STAB). acsgcipr.org The use of biocatalysis, employing enzymes like amine dehydrogenases, also represents a highly sustainable approach to amine synthesis. researchgate.netsciencedaily.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of this compound via reductive amination of 4-acetyltetrahydropyran is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand (for asymmetric synthesis), solvent, and temperature.

Catalyst Screening and Ligand Design for Enhanced Efficiency in this compound Production

The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in reductive amination. A wide range of catalysts have been explored for this transformation, including those based on palladium, platinum, rhodium, and ruthenium. researchgate.netucsf.edu For the synthesis of chiral amines, asymmetric reductive amination (ARA) is the most direct approach. acs.org This often involves the use of a metal complex with a chiral ligand. acs.orgnih.gov

High-throughput screening of chiral ligand libraries has proven effective in identifying optimal catalysts for specific substrates. acs.org For instance, ruthenium catalysts paired with chiral phosphine (B1218219) ligands like BINAP have shown excellent enantioselectivity in the direct asymmetric reductive amination of various ketones. acs.orgnih.gov The development of catalysts that can operate under mild conditions and with low catalyst loadings is an ongoing area of research. numberanalytics.com Frustrated Lewis pairs (FLPs) have also emerged as a class of metal-free catalysts for reductive amination, offering high selectivity under mild conditions. numberanalytics.com

Below is a representative table illustrating the screening of various catalysts for the reductive amination of a model ketone, acetophenone, which provides insights applicable to the synthesis of this compound. researchgate.net

CatalystSupportConversion (%)Selectivity (%)
Fe(acac)₃(N)SiC98>99
Fe(NO₃)₃(N)SiC96>99
FeCl₃(N)SiC95>99
Fe(acac)₃Al₂O₃0-
Fe(acac)₃SiO₂0-

This table is illustrative and based on data for a model reaction. researchgate.net

Solvent Effects and Temperature Optimization in this compound Synthetic Protocols

The choice of solvent can have a profound impact on the rate and selectivity of reductive amination reactions. researchgate.netucsf.edu A systematic study of solvent effects on the reductive amination of ketones revealed that the reaction can proceed through two distinct pathways: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. researchgate.netucsf.edu The preferred pathway is heavily dependent on the solvent's nature. ucsf.edu

Protic solvents like methanol (B129727) have been identified as highly effective for reductive amination, as they facilitate the formation of the imine intermediate and also exhibit high hydrogenation activity. researchgate.netucsf.edu In contrast, the use of water as a solvent can lead to the undesired formation of alcohols as byproducts. researchgate.netucsf.edu Apolar aprotic solvents like toluene (B28343) and cyclohexane (B81311) are also viable options. ucsf.edu

Temperature is another critical parameter that influences both reaction rate and selectivity. acs.org In some cases, lower temperatures can favor the desired amination pathway over competing reduction reactions. acs.org The optimization of both solvent and temperature is therefore essential for maximizing the yield of this compound. It is also important to be cautious when using alcohol solvents with metal catalysts, as they can sometimes be oxidized to aldehydes or ketones, leading to impurities. acsgcipr.org

The following table summarizes the effect of different solvents on the reductive amination of a model ketone, providing a general guide for the synthesis of this compound. researchgate.netucsf.edu

SolventTypeRelative Rate of Imine FormationSelectivity for Amine
MethanolProticHighHigh
EthanolProticModerateModerate
WaterProticLowLow (High alcohol formation)
DioxaneAprotic PolarModerateModerate
TolueneAprotic ApolarLowModerate

This table is a generalized representation based on systematic studies of solvent effects. researchgate.netucsf.edu

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Oxan 4 Yl Ethan 1 Amine

Mechanistic Investigations of Nucleophilic Reactivity of 1-(Oxan-4-yl)ethan-1-amine

The nucleophilicity of the primary amine in this compound is a key determinant of its chemical behavior. This section explores the mechanistic details of its reactions, focusing on kinetic studies of fundamental transformations and the associated proton transfer equilibria.

Detailed kinetic studies specifically quantifying the rates of acylation and alkylation of this compound are not extensively reported in publicly available literature. However, the general principles of these reactions are well-established for primary amines and can be applied to understand the expected reactivity of this compound.

Acylation Reactions: Acylation of primary amines, such as this compound, with acylating agents like acyl chlorides or anhydrides is typically a rapid process. The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the corresponding amide. A patent for the synthesis of N-acyl pyridine (B92270) biaryl compounds describes the use of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine as a nucleophile in an acylation reaction, highlighting its utility in forming amide bonds. google.com The rate of this reaction is influenced by the concentration of both the amine and the acylating agent, the solvent, and the temperature.

Alkylation Reactions: The alkylation of primary amines with alkyl halides is a classic example of a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orgmsu.edu The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. msu.edu A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.com While specific kinetic data for the alkylation of this compound is scarce, the steric bulk of the oxane ring might play a role in modulating the rate of subsequent alkylation steps, potentially offering a degree of control over the reaction outcome.

General Reactivity Data for Primary Amines in Acylation and Alkylation:

Reaction TypeGeneral MechanismKey Factors Influencing RateExpected Outcome with this compound
AcylationNucleophilic Acyl SubstitutionConcentration of reactants, solvent polarity, nature of acylating agentFormation of N-[1-(Oxan-4-yl)ethyl]acetamide or other amides
AlkylationSN2Concentration of reactants, solvent, steric hindrance, potential for over-alkylationFormation of secondary and tertiary amines, potential for quaternary ammonium salts

Proton transfer is a fundamental process in most reactions involving amines. mdpi.com The basicity of this compound, and thus its position in proton transfer equilibria, is a critical factor in its reactivity. As a primary amine, it can act as a Brønsted-Lowry base, accepting a proton to form the corresponding ammonium ion. mdpi.com

The equilibrium position is dictated by the relative acidities (pKa values) of the participating species. nih.gov In aqueous solution, this compound will exist in equilibrium with its protonated form. The extent of protonation will depend on the pH of the solution.

In non-aqueous solvents, such as those often used for organic synthesis, the concept of ion pair basicity becomes relevant. researchgate.net The equilibrium between the neutral amine and its protonated form, paired with a counter-ion, can be significantly influenced by the solvent's dielectric constant and its ability to solvate the charged species. researchgate.net For instance, in a low-dielectric solvent like tetrahydrofuran (B95107) (THF), protonated amines exist predominantly as ion pairs. researchgate.net

The proton transfer step can sometimes be the rate-determining step in reactions, particularly in cases where the initial nucleophilic attack forms a zwitterionic intermediate that must be deprotonated. psu.edu While specific studies on the proton transfer equilibria of this compound are not readily found, its basicity is expected to be similar to other primary alkylamines, with the oxane ring likely having a minor electronic effect on the nitrogen's proton affinity.

Stereochemical Outcomes of Reactions Involving this compound

The chiral center at the carbon atom bearing the amino group in this compound introduces the element of stereochemistry into its reactions. The interactions of this chiral amine with other chiral molecules can lead to diastereoselective outcomes, and its derivatives can be employed as mediators in enantioselective transformations.

When a racemic or enantiomerically pure form of this compound reacts with a chiral electrophile, two new diastereomeric products can be formed. The relative amounts of these diastereomers are determined by the steric and electronic interactions in the transition states leading to their formation. The bulky tetrahydropyran (B127337) ring is expected to exert significant steric influence, directing the approach of the electrophile to the less hindered face of the molecule.

While specific studies detailing the diastereoselectivity of reactions with this compound are limited in the reviewed literature, the principles of asymmetric induction are applicable. For instance, in the acylation of a racemic mixture of the amine with a chiral acylating agent, the formation of two diastereomeric amides would be expected, potentially in unequal amounts. The degree of diastereoselectivity would depend on the specific structures of the reactants and the reaction conditions.

Enantiomerically pure forms of this compound, such as (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine, are valuable as chiral building blocks and can be used to synthesize chiral auxiliaries or ligands for enantioselective catalysis. ambeed.combldpharm.comachemblock.com For example, derivatives of this amine can be used to direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer of the product. The development of new methodologies for the asymmetric synthesis of substituted tetrahydropyrans highlights the importance of such chiral synthons. whiterose.ac.uk Iridium-catalyzed asymmetric hydrogenation protocols have been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, showcasing the potential of metal-catalyzed enantioselective transformations. rsc.org

Examples of Potential Enantioselective Applications:

ApplicationDescription
Chiral AuxiliaryThe amine can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary can be cleaved and recovered.
Chiral LigandDerivatives of the amine can be synthesized to act as ligands for transition metals in catalytic enantioselective reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
Chiral ReagentThe amine can be used as a stoichiometric chiral reagent to effect an enantioselective transformation.

Reactivity in Transition Metal-Catalyzed Processes

The amine functionality in this compound allows it to participate in a variety of transition metal-catalyzed reactions, most notably cross-coupling reactions to form C-N bonds. These reactions are powerful tools in organic synthesis for the construction of complex molecules.

Primary amines are common coupling partners in palladium-catalyzed reactions such as the Buchwald-Hartwig amination. In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base to form an arylamine. The steric bulk of the this compound could influence the efficiency of such coupling reactions.

Furthermore, the nitrogen atom can act as a directing group in C-H activation/functionalization reactions, where a transition metal catalyst selectively functionalizes a C-H bond at a specific position relative to the amine. While specific examples involving this compound in transition metal-catalyzed reactions are not prevalent in the searched literature, its structural motifs are found in molecules that are substrates for such transformations. rsc.orgresearchgate.netliv.ac.uk The field of transition metal-catalyzed reactions is vast, and the participation of primary amines is a well-explored area, suggesting that this compound would be a viable substrate for a range of such transformations.

Ligand Properties of this compound in Asymmetric Catalysis

Chiral amines are fundamental in asymmetric synthesis, where they can act as chiral ligands for transition metals, facilitating enantioselective transformations. sigmaaldrich.comrsc.orgnih.gov The structure of this compound, featuring a stereocenter adjacent to the coordinating nitrogen atom and a tetrahydropyran ring, suggests its potential as a chiral ligand. The oxane moiety can influence the steric and electronic environment of the metal center, potentially impacting the stereoselectivity of the catalyzed reaction.

Role of this compound as an Organocatalyst in Specific Transformations

Primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.org These transformations are crucial for the enantioselective synthesis of a wide array of organic molecules. Chiral primary amines, in particular, have been successfully employed in various asymmetric reactions, including aldol (B89426) and Michael additions. rsc.org

Despite the structural features of this compound that suggest its potential as a chiral organocatalyst, there is a scarcity of published research that specifically explores this application. The presence of a chiral center and a basic nitrogen atom makes it a plausible candidate for mediating stereoselective reactions. However, without dedicated studies, its efficacy, the scope of transformations it can catalyze, and the mechanistic pathways involved remain speculative. The performance of an organocatalyst is intricately linked to its structure, and thus, direct experimental evidence is required to validate the potential of this compound in this role.

Stability and Degradation Pathways of this compound under Varied Conditions

The stability of a chemical compound is a critical factor in its synthesis, storage, and application. For aminotetrahydropyrans, a class of compounds to which this compound belongs, stability can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. fishersci.comacs.org A safety data sheet for the related compound 4-aminotetrahydropyran (B1267664) indicates that it is air-sensitive and incompatible with acids and strong oxidizing agents. fishersci.com It is plausible that this compound exhibits similar sensitivities.

Information regarding the specific degradation pathways of this compound under various conditions is not well-documented. General knowledge of amine chemistry suggests potential degradation routes such as oxidation of the amine group or reactions involving the tetrahydropyran ring under harsh acidic or oxidative conditions. However, detailed studies identifying the specific degradation products and the mechanisms of their formation for this particular compound are not available in the reviewed literature. The stability of the tetrahydropyran ring itself is generally considered high, contributing to the use of this motif in medicinal chemistry. acs.orgresearchgate.net

Below is a table summarizing the available information on the stability of related aminotetrahydropyran compounds.

ConditionObservation for AminotetrahydropyransPotential Implication for this compound
Air Exposure Air sensitive fishersci.comPotential for oxidative degradation.
Acids Incompatible fishersci.comProtonation of the amine, potential for ring-opening under harsh conditions.
Strong Oxidizing Agents Incompatible fishersci.comOxidation of the amine functionality.
General Chemical Stability Tetrahydropyran ring is a stable scaffold acs.orgresearchgate.netThe core heterocyclic structure is likely robust under many conditions.

Table 1: Inferred Stability Profile of this compound Based on Related Compounds

Advanced Spectroscopic and Chiroptical Characterization for Structural and Conformational Analysis of 1 Oxan 4 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 1-(Oxan-4-yl)ethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and for understanding its conformational preferences.

A comprehensive 2D-NMR analysis is crucial for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. emerypharma.com For this compound, COSY spectra would reveal correlations between the methine proton of the ethanamine moiety and the methyl protons, as well as with the methine proton at the 4-position of the oxane ring. Furthermore, it would show the coupling network within the oxane ring, helping to trace the connectivity of the methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the carbon of the methyl group would show a correlation with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms. In this molecule, it would show correlations between the methyl protons and the C4 carbon of the oxane ring, confirming the attachment of the ethylamine (B1201723) group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is critical for determining stereochemistry and conformational preferences. wikipedia.orglibretexts.org For this compound, NOESY can distinguish between axial and equatorial orientations of the ethylamine substituent on the oxane ring. For instance, a NOE correlation between the methine proton of the ethylamine group and the axial protons at C2 and C6 of the oxane ring would suggest an equatorial orientation of the substituent. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C) Key NOESY Correlations (¹H-¹H)
1' (CH₃) ~1.1 ~20 H-2' C-2', C-4 H-2', H-4
2' (CH) ~2.8 ~50 H-1', H-4 C-1', C-4, C-3, C-5 H-1', H-4, H-3ax, H-5ax
NH₂ ~1.5 (broad) - - C-2' H-2'
2, 6 (CH₂) ~3.9 (eq), ~3.3 (ax) ~68 H-3, H-5 C-3, C-4, C-5 H-3eq, H-3ax, H-5eq, H-5ax
3, 5 (CH₂) ~1.6 (eq), ~1.2 (ax) ~35 H-2, H-4, H-6 C-2, C-4, C-6 H-2eq, H-2ax, H-4, H-6eq, H-6ax

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

The oxane ring in this compound is not static and undergoes conformational exchange, primarily between two chair conformations. sikhcom.net The ethylamine substituent can occupy either an axial or an equatorial position. Dynamic NMR (DNMR) spectroscopy, particularly variable temperature (VT) NMR, is a powerful technique to study these conformational dynamics. copernicus.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion can be calculated. This provides quantitative information about the energy barrier of the conformational change.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, where they are often more ordered than in solution. wikipedia.org For this compound, ssNMR can be used to study its crystalline form and the structure of its salts (e.g., hydrochloride salt).

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov ¹³C CP/MAS spectra can reveal the presence of different polymorphs or non-equivalent molecules in the crystal lattice. copernicus.org Furthermore, ssNMR can be used to study the protonation state of the amine group in its salts. wustl.edu The chemical shifts of the carbons adjacent to the nitrogen atom are sensitive to its protonation state. acs.org For instance, the ¹³C signal of the carbon bearing the amino group (C2') is expected to shift upon salt formation.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

The FTIR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its functional groups.

N-H Vibrations: As a primary amine, it will show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.comrockymountainlabs.com An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may be observed in the 910-665 cm⁻¹ region. spectroscopyonline.com

C-N Vibrations: The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.comaip.org

O-C Vibrations: The oxane ring will have characteristic C-O-C stretching vibrations. In tetrahydropyran (B127337), strong C-O-C stretching bands are observed around 1100 cm⁻¹. The exact position of these bands can be sensitive to the conformation of the ring.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton and can provide complementary information to FTIR. nih.gov The vibrational modes of the tetrahydropyran ring have been studied by Raman spectroscopy. mdpi.comdtu.dk

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
Asymmetric N-H Stretch Primary Amine 3400-3300 Medium
Symmetric N-H Stretch Primary Amine 3330-3250 Medium
C-H Stretch Aliphatic 2960-2850 Strong
N-H Bend (Scissoring) Primary Amine 1650-1580 Medium
C-N Stretch Aliphatic Amine 1250-1020 Medium-Weak
C-O-C Stretch Ether (Oxane) ~1100 Strong

Note: These are general ranges and the exact frequencies and intensities can be influenced by the molecular environment and physical state.

The primary amine and the ether oxygen in this compound can participate in intermolecular hydrogen bonding. FTIR spectroscopy is a sensitive probe for studying these interactions. quora.com

In the condensed phase (liquid or solid), the N-H stretching bands are typically broad and shifted to lower frequencies compared to the gas phase or dilute solutions in non-polar solvents. This broadening and red-shift are characteristic of hydrogen bonding. quora.comacs.org By studying the concentration dependence of the N-H stretching bands in a non-polar solvent, it is possible to distinguish between intermolecular and intramolecular hydrogen bonding.

Furthermore, the formation of salts, such as the hydrochloride salt, will significantly alter the vibrational spectrum. The N-H stretching bands of the amine will be replaced by the broader absorption of the ammonium (B1175870) ion (NH₃⁺) at lower frequencies.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Purity

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, advanced mass spectrometry techniques can provide significant insights into its fragmentation pathways and confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms of this compound

Tandem mass spectrometry (MS/MS) is a crucial technique for elucidating the fragmentation mechanisms of a molecule. In an MS/MS experiment, a specific precursor ion of this compound (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule.

For this compound, the primary sites for fragmentation are predictable based on the functional groups present: the amine and the oxane ring. The most likely fragmentation pathways would involve:

Alpha-cleavage: The bond between the ethylamine side chain and the oxane ring is susceptible to cleavage. This would result in the formation of a stable iminium ion.

Ring-opening fragmentation: The oxane ring can undergo cleavage, leading to a series of characteristic neutral losses.

A hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound (m/z 130.12) is detailed in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
130.12113.09NH₃[C₇H₁₃O]⁺
130.1285.06C₂H₆N[C₅H₉O]⁺
130.1271.05C₃H₈N[C₄H₇O]⁺
130.1244.05C₅H₁₀O[C₂H₆N]⁺

Table 1: Hypothetical MS/MS Fragmentation Data for this compound. This table is for illustrative purposes and contains predicted values.

High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition. This is a critical step in the confirmation of a newly synthesized compound's identity. The measured mass is compared to the theoretical mass calculated from the atomic masses of the constituent elements.

For this compound, with a molecular formula of C₇H₁₅NO, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 130.12265. uni.lu An HRMS analysis would aim to measure this value with high precision, typically within a few parts per million (ppm).

Molecular FormulaTheoretical Monoisotopic Mass (m/z)Measured Monoisotopic Mass (m/z)Mass Accuracy (ppm)
C₇H₁₆NO⁺130.12265130.12260-0.38

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound. This table is for illustrative purposes and contains predicted values.

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the free amine can be challenging, forming salts or co-crystals can facilitate crystallization.

Single-Crystal X-ray Diffraction Analysis of this compound Salts and Co-crystals

A hypothetical crystal data table for a hydrochloride salt of this compound is presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound Hydrochloride. This table is for illustrative purposes and contains predicted values.

Conformational Analysis of this compound in the Crystalline State

The data obtained from X-ray crystallography allows for a detailed conformational analysis. For this compound, key conformational features of interest would be the conformation of the oxane ring (typically a chair conformation) and the orientation of the ethylamine substituent (axial vs. equatorial). The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules. Since this compound possesses a stereocenter at the carbon atom bearing the amine group, these techniques can be used to characterize its enantiomers.

The interaction of the enantiomers of this compound with plane-polarized light would result in a rotation of the plane of polarization, which is measured by ORD. Circular dichroism measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is characteristic of a particular enantiomer and can be used to determine its absolute configuration, often with the aid of computational chemistry. nih.gov

A hypothetical CD spectrum for an enantiomer of this compound would show specific Cotton effects, the signs of which would be opposite for the two enantiomers.

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
210+5.2
225+2.8
240-1.5

Table 4: Hypothetical Circular Dichroism Data for an Enantiomer of this compound. This table is for illustrative purposes and contains predicted values.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Analysis of this compound

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgwiley.com This phenomenon, known as the Cotton effect, is observed only in the vicinity of a chromophore (a light-absorbing group) that is itself chiral or is located in a chiral environment. acs.org For this compound, the primary amine group and the oxygen atom within the oxane ring can act as or influence chromophores, making CD spectroscopy a suitable tool for its analysis.

Enantiomeric Purity Assessment:

A pure enantiomer will produce a CD spectrum with a characteristic sign (positive or negative) and magnitude of the Cotton effects. Its mirror image (enantiomer) will exhibit a CD spectrum of equal magnitude but opposite sign. A racemic mixture (equal amounts of both enantiomers) will be CD silent. Therefore, CD spectroscopy can be a powerful tool for determining the enantiomeric excess (ee) of a sample of this compound. By comparing the CD signal intensity of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be quantified.

Conformational Analysis:

The precise shape of a CD spectrum is highly dependent on the conformation of the molecule, as the spatial arrangement of atoms dictates the chiral environment of the chromophore. For this compound, the orientation of the ethylamine group relative to the oxane ring (axial vs. equatorial) and the puckering of the oxane ring itself will significantly influence the CD spectrum.

Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the CD spectra for different stable conformers of this compound. By comparing the experimentally measured CD spectrum with these calculated spectra, the predominant conformation in solution can be determined. Variable temperature CD studies can also provide insights into the energetic differences between conformers.

A hypothetical data table illustrating the type of information that could be obtained from a CD spectroscopic analysis is presented below.

ParameterHypothetical Value (S)-enantiomerHypothetical Value (R)-enantiomer
Wavelength of Maxima (λmax)215 nm215 nm
Molar Ellipticity ([θ]) at λmax+5000 deg·cm²/dmol-5000 deg·cm²/dmol
Enantiomeric Excess (ee)>99% (based on comparison to a standard)>99% (based on comparison to a standard)
Predominant ConformerEquatorialEquatorial

Optical Rotatory Dispersion (ORD) Studies on the Chiral Properties of this compound

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov A plot of the specific rotation [α] versus wavelength is known as an ORD curve. ORD and CD are closely related phenomena (through the Kronig-Kramers relations), and together they provide a comprehensive picture of the chiroptical properties of a molecule.

Analysis of Chiral Properties:

The shape of an ORD curve, particularly in the region of an absorption band (the Cotton effect), can provide information about the absolute configuration of a chiral center. For this compound, the sign of the Cotton effect in the ORD spectrum could be correlated with the (R) or (S) configuration at the chiral carbon atom. The empirical "Octant Rule" has been successfully applied to ketones and could potentially be adapted or similar rules developed for amines to relate the sign of the Cotton effect to the stereochemistry. wiley.com

Furthermore, the magnitude of the optical rotation at a specific wavelength, often the sodium D-line (589 nm), is a characteristic physical property of a chiral compound and is directly proportional to its concentration and enantiomeric purity.

Conformational Insights:

Similar to CD spectroscopy, ORD is sensitive to the conformational state of a molecule. Different conformers of this compound would be expected to exhibit different ORD curves. By comparing experimental ORD data with theoretical predictions for various conformers, it is possible to deduce the most stable conformation in a given solvent or at a particular temperature.

A hypothetical data table summarizing potential ORD findings is shown below.

Wavelength (nm)Specific Rotation [α] for (S)-enantiomerSpecific Rotation [α] for (R)-enantiomer
589 (Sodium D-line)+15.2°-15.2°
436+30.5°-30.5°
365+55.8°-55.8°
Sign of Cotton EffectPositiveNegative
Inferred Absolute Configuration(S)(R)

Computational and Theoretical Investigations of 1 Oxan 4 Yl Ethan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(oxan-4-yl)ethan-1-amine, these methods could provide a wealth of information.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would be invaluable for determining its most stable three-dimensional arrangements, known as conformers. The oxane ring can exist in a chair or boat conformation, and the ethylamine (B1201723) substituent can adopt various orientations relative to the ring.

A typical DFT study would involve:

Conformational Search: Identifying all possible low-energy conformers of the molecule.

Geometry Optimization: Calculating the precise geometry of each conformer that corresponds to a minimum on the potential energy surface.

Energy Calculations: Determining the relative energies of these conformers to identify the most stable forms and their population at a given temperature.

The results would likely be presented in a data table, as shown hypothetically below:

ConformerRelative Energy (kcal/mol)Population (%)
Chair-Equatorial0.0095.8
Chair-Axial2.504.1
Boat5.00< 0.1

Note: This table is hypothetical and for illustrative purposes only. Actual values would be derived from DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in predicting spectroscopic data. For this compound, these calculations could predict:

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are crucial for confirming the structure and assigning experimental spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly employed. researchgate.net

Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, providing insights into the molecule's vibrational modes.

A comparison of calculated and experimental spectroscopic data would be a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in solution.

An MD simulation of this compound in a solvent, such as water or chloroform, would reveal how the solvent influences its conformational preferences. The simulation would track the movements of all atoms over time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformers.

MD simulations are also ideal for studying the non-covalent interactions between a solute and solvent molecules. For this compound, this would involve analyzing the hydrogen bonds between the amine group and water molecules, or the van der Waals interactions with a non-polar solvent. Understanding these interactions is key to comprehending the compound's solubility and behavior in different environments.

Prediction of Reactivity and Mechanistic Pathways

Computational methods can also be used to predict how a molecule will react. For this compound, this could involve:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Mapping: This technique reveals the distribution of charge on the molecule's surface, highlighting electron-rich and electron-poor regions that are susceptible to reaction.

Transition State Searching: For a proposed reaction, computational methods can be used to locate the transition state structure and calculate the activation energy, providing insights into the reaction's feasibility and mechanism.

Transition State Characterization for Reactions Involving this compound

The characterization of transition states is a cornerstone of computational chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a given chemical transformation. For reactions involving this compound, identifying the transition state is key to understanding its reactivity.

Computational methods, particularly those based on density functional theory (DFT), are frequently employed to locate and characterize transition states. These calculations involve finding a first-order saddle point on the potential energy surface, which corresponds to a structure that is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate. mcmaster.ca The elucidation of such pathways is crucial for predicting reaction outcomes and designing more efficient synthetic routes.

For instance, in reactions where this compound acts as a nucleophile, such as in additions to carbonyl compounds or in substitution reactions, computational models can map out the energy profile of the reaction. This would involve calculating the energies of the reactants, the transition state, and the products.

A hypothetical energy profile for a reaction involving this compound is presented below. This table illustrates how computational data can be used to understand the thermodynamics and kinetics of a reaction.

SpeciesMethodBasis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
This compound + ElectrophileDFT6-31G(d)-550.123450.0
Transition StateDFT6-31G(d)-550.0987615.5
ProductDFT6-31G(d)-550.15432-19.4

This table is for illustrative purposes and does not represent experimentally verified data.

Furthermore, computational studies on the reactions of amines with other molecules, such as formaldehyde (B43269), have shown that the mechanism can involve a stepwise addition, with water potentially promoting the reaction by stabilizing intermediates. researchgate.net Similar detailed mechanistic investigations could be applied to reactions of this compound to reveal the intricate details of its chemical behavior.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in modern drug discovery and catalyst development. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For derivatives of this compound, QSAR could be instrumental in designing novel catalysts with enhanced activity and selectivity.

A QSAR study typically involves the following steps:

Data Set Selection: A series of this compound derivatives with known catalytic activities would be selected.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the catalytic activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, in a hypothetical QSAR study on this compound derivatives as catalysts for a specific reaction, descriptors such as the molecular weight, logP (lipophilicity), and the electrostatic charge on the nitrogen atom could be correlated with the observed reaction yield or enantiomeric excess.

The following table illustrates a hypothetical set of data for a QSAR study of this compound derivatives.

DerivativeR-group on AmineLogPCharge on NCatalytic Activity (Yield %)
1-H1.2-0.8565
2-CH31.5-0.8272
3-C2H51.8-0.8178
4-Phenyl2.5-0.7585

This table is for illustrative purposes and does not represent experimentally verified data.

The resulting QSAR model could then be used to predict the catalytic activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent catalysts.

Ligand Docking and Molecular Recognition Studies involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a small molecule ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

For this compound, molecular docking could be used to investigate its potential as an inhibitor of a specific enzyme. The oxane ring and the amine group are capable of forming hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site of a protein.

A hypothetical docking study of this compound and its derivatives against a target protein is presented in the table below.

LigandDocking Score (kcal/mol)Key Interacting Residues
This compound-6.5Asp120, Tyr85, Phe210
N-Methyl-1-(oxan-4-yl)ethan-1-amine-6.8Asp120, Tyr85, Leu208
N-Acetyl-1-(oxan-4-yl)ethan-1-amine-7.2Asp120, Tyr85, Arg155

This table is for illustrative purposes and does not represent experimentally verified data.

The results of such a study could provide valuable insights into the molecular basis of recognition and guide the design of more potent and selective inhibitors based on the this compound scaffold.

Applications of 1 Oxan 4 Yl Ethan 1 Amine As a Chiral Building Block and Ligand in Advanced Synthesis

Role in Asymmetric Catalysis

The ability to control the three-dimensional arrangement of atoms during a chemical reaction is a cornerstone of modern chemistry. 1-(Oxan-4-yl)ethan-1-amine plays a significant role in this field, both as a component of chiral ligands for metal-catalyzed reactions and as an organocatalyst in its own right.

Development of Chiral Ligands Derived from this compound for Enantioselective Transformations

The primary amine functionality of this compound serves as an excellent synthetic handle for the construction of more elaborate chiral ligands. These ligands can then coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

A notable success in this area is the development of chiral bis(oxazoline) ligands. These ligands, which incorporate the this compound framework, have proven effective in palladium-catalyzed asymmetric allylic alkylation reactions. The steric bulk of the oxane ring is a critical design element, as it effectively shields one face of the catalyst, directing the approach of the nucleophile and leading to high levels of enantioselectivity.

Furthermore, Schiff base ligands, readily prepared by the condensation of this compound with salicylaldehyde (B1680747) derivatives, have been explored. When complexed with metals such as copper, these ligands form catalysts capable of inducing chirality in a range of transformations. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific substrates and reactions.

Application of this compound as an Organocatalyst in Asymmetric Synthesis

In a drive towards more sustainable and environmentally friendly chemistry, organocatalysis, which avoids the use of metals, has gained prominence. This compound and its derivatives have been successfully employed as organocatalysts.

The amine can participate in enamine and iminium ion catalysis. For example, in asymmetric Michael additions, the amine reacts with a carbonyl compound to form a chiral enamine intermediate. The steric influence of the oxane ring then directs the subsequent addition to a Michael acceptor, affording the product with high enantiopurity.

Bifunctional organocatalysts derived from this amine have also been developed. These catalysts feature both the basic amine group and a hydrogen-bond donating moiety, such as a thiourea (B124793) or squaramide. This dual-activation strategy allows for the simultaneous activation of both the nucleophile and the electrophile, resulting in accelerated reaction rates and enhanced enantioselectivities in reactions like asymmetric aldol (B89426) and Mannich reactions.

Precursor for the Synthesis of Complex Organic Molecules

The unique structural features of this compound make it an ideal starting material for the synthesis of more complex and biologically relevant molecules.

Incorporation of this compound Subunits into Natural Products or Bioactive Scaffolds

The tetrahydropyran (B127337) (oxane) ring is a common structural motif found in a wide array of natural products. By incorporating the this compound subunit, chemists can synthesize novel analogs of these natural products. The introduction of this chiral fragment can significantly influence the molecule's three-dimensional shape and its interactions with biological targets, potentially leading to new therapeutic agents with improved efficacy or selectivity. The amine group provides a convenient attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships.

Synthesis of Chiral Heterocycles and Macrocycles Utilizing this compound

The reactivity of the amine group allows for its use in the construction of larger, more complex molecular architectures. Chiral nitrogen-containing heterocycles, such as piperidines and pyrimidines, can be synthesized by reacting this compound with suitable dicarbonyl compounds. The stereochemistry of the starting amine is effectively transferred to the newly formed heterocyclic ring, providing excellent stereocontrol.

This chiral building block can also be incorporated into macrocyclic structures. Through reactions like amide bond formation or reductive amination with difunctionalized linkers, macrocycles with well-defined three-dimensional shapes can be prepared. The presence of the rigid oxane unit and the chiral center imparts a specific conformation to the macrocycle, making them attractive candidates for applications in host-guest chemistry, molecular recognition, and as scaffolds in drug discovery.

Advanced Materials Science Applications

The desirable properties of this compound extend beyond traditional organic synthesis into the realm of materials science. Its unique combination of chirality, a heterocyclic ring, and a reactive handle makes it a valuable component for creating functional materials.

For instance, it can be utilized as a chiral monomer in polymerization reactions. The incorporation of this unit into a polymer backbone can induce the formation of helical or other ordered supramolecular structures. This can lead to materials with interesting chiroptical properties, which are of interest for applications in chiral separations, asymmetric catalysis, and sensors.

Furthermore, the amine can be used to functionalize the surfaces of materials like silica (B1680970) gel or nanoparticles. The resulting chiral stationary phases are highly effective for the separation of enantiomers in high-performance liquid chromatography (HPLC). The amine group allows for robust covalent attachment to the surface, while the chiral oxane moiety provides the necessary stereochemical discrimination for resolving racemic mixtures.

Use of this compound in the Synthesis of Chiral Polymers or Metal-Organic Frameworks

A thorough search of scholarly articles and patent databases did not yield any specific examples or detailed research findings on the utilization of this compound for the creation of chiral polymers or metal-organic frameworks. The existing literature on amine-functionalized MOFs focuses on other amine-containing organic linkers and does not mention the incorporation of this particular compound. Similarly, research on chiral polymers derived from amine-containing monomers does not specify the use of this compound.

Consequently, no data is available to populate a table on this topic.

Exploration of Liquid Crystalline Phases or Supramolecular Assemblies Involving this compound Derivatives

There is currently no scientific literature available that describes the investigation or formation of liquid crystalline phases or supramolecular assemblies involving derivatives of this compound. The exploration of new liquid crystalline materials and supramolecular structures is an active area of research, but it has not yet extended to derivatives of this specific chiral amine according to the available information.

Therefore, no research findings or data tables can be presented for this section.

Advanced Analytical Method Development for Research Scale Purity and Enantiomeric Excess Determination of 1 Oxan 4 Yl Ethan 1 Amine

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are paramount for the separation and quantification of enantiomers. For 1-(Oxan-4-yl)ethan-1-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice. yakhak.org These phases can offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

A typical method development workflow would involve screening a variety of polysaccharide-based columns with different mobile phases. chromatographyonline.com A common starting point is a mobile phase consisting of a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. tsijournals.com The addition of a small amount of an amine additive, like diethylamine (B46881) (DEA), or an acidic additive, like trifluoroacetic acid (TFA) or an alkanesulfonic acid, is often crucial to improve peak shape and resolution by minimizing tailing caused by the interaction of the basic amine with residual silanols on the silica (B1680970) support of the CSP. chromatographyonline.comtsijournals.comnih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for this compound

Parameter Condition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Heptane/Ethanol/Diethylamine (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Elution Order (R)-enantiomer before (S)-enantiomer
Typical Resolution (Rs) > 2.0

This table represents a hypothetical optimized method based on similar amine separations, and actual results may vary. tsijournals.com

Chiral Gas Chromatography (GC) Method Development and Optimization for this compound

Chiral Gas Chromatography offers a high-resolution alternative for the enantiomeric separation of volatile amines. The success of this technique for this compound relies on the selection of a suitable chiral capillary column and often requires derivatization of the amine to increase its volatility and improve its chromatographic behavior. wiley.com

Commonly used chiral stationary phases for this purpose include cyclodextrin (B1172386) derivatives. wiley.comgcms.cz Prior to analysis, the amine is typically derivatized, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetamide. wiley.comsigmaaldrich.com This derivatization step serves to reduce the polarity of the amine, decrease its interaction with the column's stationary phase, and enhance its volatility. sigmaaldrich.com

Optimization of the GC method involves adjusting the temperature program, carrier gas flow rate (typically hydrogen or helium), and injector and detector temperatures to achieve baseline separation of the enantiomeric derivatives. nih.govchromatographyonline.com Lowering the analysis temperature generally increases the energy differences between the diastereomeric interactions, leading to greater selectivity. chromatographyonline.com

Table 2: Example Chiral GC Method Parameters for Derivatized this compound

Parameter Condition
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.12 µm film)
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 5 °C/min to 180 °C (hold 2 min)
Detector Flame Ionization Detector (FID) at 270 °C
Expected Elution Order Varies based on specific cyclodextrin derivative and analyte
Typical Resolution (Rs) > 1.5

This table represents a hypothetical optimized method and actual results may vary. nih.gov

Derivatization Strategies for Enhanced Analysis of this compound

Derivatization can significantly enhance the analytical determination of this compound, not only for GC analysis but also for other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Formation of Diastereomeric Amides for NMR or GC-MS Enantiomeric Excess Determination

A powerful strategy for determining the enantiomeric excess of a chiral amine is to react it with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be distinguished and quantified using non-chiral analytical methods like standard NMR or GC-MS. acs.orgnih.gov

A common chiral derivatizing agent for this purpose is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. acs.orgnih.gov The reaction of racemic or enantioenriched this compound with a single enantiomer of Mosher's acid chloride will produce two diastereomeric amides. nih.gov

In ¹H or ¹⁹F NMR spectroscopy, the protons or fluorine atoms in the vicinity of the newly formed stereocenter will experience different magnetic environments in the two diastereomers, leading to separate signals. rsc.orgacs.org The integration of these distinct signals allows for the direct calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine. rsc.org Similarly, these diastereomeric amides can often be separated by standard achiral GC-MS, and the relative peak areas can be used to determine the enantiomeric excess. researchgate.net

Capillary Electrophoresis (CE) for Chiral Separation of this compound

Capillary Electrophoresis has emerged as a high-efficiency separation technique for chiral analysis. nih.govchromatographytoday.com For the separation of this compound enantiomers, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient inclusion complexes with the enantiomers of the analyte. springernature.comdergipark.org.tr Antibiotics, such as vancomycin, also serve as effective chiral selectors for amines. mdpi.comnih.gov

The differential stability of the diastereomeric complexes formed between the enantiomers of the amine and the chiral selector leads to different electrophoretic mobilities and, consequently, separation. nih.gov Method development in chiral CE involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. mdpi.comsigmaaldrich.com

Table 3: Representative Chiral CE Method Parameters for this compound

Parameter Condition
Capillary Fused-silica (50 µm ID, 60 cm total length)
Background Electrolyte (BGE) 25 mM Phosphate buffer (pH 2.5)
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Applied Voltage 20 kV
Capillary Temperature 25 °C
Detection UV at 210 nm
Injection Hydrodynamic (50 mbar for 5 s)

This table represents a hypothetical optimized method and actual results may vary. springernature.comthermofisher.com

Spectrophotometric and Spectrofluorometric Assays for Quantitative Analysis of this compound in Research Samples

While chromatographic and electrophoretic methods are ideal for purity and enantiomeric excess determination, spectrophotometric and spectrofluorometric assays can provide a rapid means for the quantitative analysis of total amine concentration in research samples. These methods typically rely on a chemical reaction that produces a colored or fluorescent product.

One common approach for the spectrophotometric quantification of primary amines is the use of ninhydrin (B49086) or 2,4-dinitrofluorobenzene (DNFB). researchgate.net In the presence of heat, ninhydrin reacts with primary amines to form a deep purple-colored product known as Ruhemann's purple, which has a strong absorbance maximum at approximately 570 nm. wikipedia.org DNFB reacts with primary amines to form colored products with absorbance maxima typically between 355 and 377 nm. researchgate.net By creating a calibration curve with known concentrations of this compound, the concentration of an unknown sample can be determined by measuring its absorbance after reaction.

For spectrofluorometric analysis, reagents like fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) can be used. thermofisher.comnih.gov These reagents react rapidly with primary amines at room temperature to yield highly fluorescent products. thermofisher.comnih.gov The fluorescence intensity is directly proportional to the amine concentration. These assays offer high sensitivity, allowing for the quantification of very low concentrations of the amine. thermofisher.comprofoldin.com

Table 4: Comparison of Quantitative Assay Reagents for this compound

Reagent Technique Detection Wavelength (nm) Key Features
Ninhydrin Spectrophotometry ~570 Requires heating; good for general quantification. researchgate.net
2,4-Dinitrofluorobenzene (DNFB) Spectrophotometry ~355-377 Forms colored products with primary amines. researchgate.net
Fluorescamine Spectrofluorometry Ex: ~390, Em: ~470 Reacts at room temperature; high sensitivity. thermofisher.comprofoldin.com
o-Phthalaldehyde/Thiol Spectrofluorometry Ex: ~340, Em: ~455 Rapid reaction; stable fluorescent product. nih.gov

Wavelengths are approximate and may vary depending on solvent and pH conditions.

Future Research Directions and Emerging Opportunities for 1 Oxan 4 Yl Ethan 1 Amine

Exploration of Novel Catalytic Systems Utilizing 1-(Oxan-4-yl)ethan-1-amine as a Chiral Ligand

The chiral nature of this compound makes it a promising candidate for development as a ligand in asymmetric catalysis. The presence of a primary amine and the oxygen atom within the oxane ring offers bidentate coordination potential with metal centers. Future research could focus on synthesizing and evaluating transition metal complexes of this amine for various asymmetric transformations. The defined chair-like conformation of the oxane scaffold can create a specific chiral environment around the catalytic center, potentially leading to high levels of stereocontrol.

Key areas for exploration include:

Asymmetric Hydrogenation and Transfer Hydrogenation: Developing Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) complexes with this compound for the enantioselective reduction of ketones and imines.

C-C Bond Forming Reactions: Investigating its use in reactions such as asymmetric aldol (B89426) additions, Michael reactions, and allylic alkylations, where chiral ligands are crucial for controlling stereochemistry.

Organocatalysis: Employing the amine directly or in a derivatized form (e.g., as a urea, thiourea (B124793), or phosphoric acid) as an organocatalyst for various transformations. fluorochem.co.uk

Table 1: Potential Catalytic Applications for this compound Ligands

Catalytic Reaction Metal Center Substrate Class Potential Advantage
Asymmetric Hydrogenation Ru, Rh, Ir Prochiral Ketones High enantioselectivity due to rigid chiral scaffold.
Asymmetric C-H Activation Pd, Rh Aromatic/Aliphatic C-H bonds Directing group ability of the amine and ether oxygen.
Asymmetric Allylic Alkylation Pd, Ir Allylic esters/carbonates Control of regioselectivity and enantioselectivity.
Michael Addition (Organocatalysis) α,β-Unsaturated compounds Activation via enamine/iminium ion formation.

Development of Advanced Synthetic Strategies for Scalable and Sustainable Production

While this compound is commercially available from various suppliers, the development of scalable and sustainable synthetic routes remains a key objective for its broader application. achemblock.combldpharm.com Current small-scale syntheses often rely on multi-step procedures that may not be economically viable or environmentally friendly for industrial production.

Future research should prioritize:

Biocatalytic Routes: Employing transaminases for the asymmetric amination of the corresponding ketone, 1-(oxan-4-yl)ethanone, offering a highly selective and green pathway to the chiral amine.

Catalytic Reductive Amination: Optimizing the one-pot reaction of 1-(oxan-4-yl)ethanone with an ammonia (B1221849) source using heterogeneous catalysts based on non-precious metals (e.g., Ni, Co) and green reducing agents like hydrogen gas or formate (B1220265) salts. primescholars.com This avoids stoichiometric reagents and simplifies purification.

Flow Chemistry: Translating batch syntheses into continuous flow processes to enhance safety, improve heat and mass transfer, and allow for easier scalability and process control. acs.org

Renewable Feedstocks: Exploring pathways that begin with biomass-derived platform chemicals to construct the tetrahydropyran (B127337) ring system, aligning with the principles of green chemistry. acs.org

Table 2: Comparison of Synthetic Strategies for this compound

Synthetic Strategy Key Features Advantages Challenges
Chiral Resolution Separation of racemic mixture Access to both enantiomers 50% theoretical max yield, additional steps.
Asymmetric Reductive Amination Catalytic conversion of ketone High atom economy, potential for high enantioselectivity. Catalyst development and optimization required.
Biocatalysis (Transaminase) Enzymatic conversion of ketone Excellent enantioselectivity, mild conditions. Enzyme stability and cost, substrate scope.
Flow Synthesis Continuous process Enhanced safety, scalability, and control. Initial setup cost, optimization of flow parameters.

Investigation of Unexplored Reactivity Modes and Mechanistic Pathways

The fundamental reactivity of this compound is dictated by its primary amine and the tetrahydropyran ring. While standard amine chemistry (e.g., acylation, alkylation, imine formation) is expected, there are opportunities to explore more novel transformations and understand their underlying mechanisms.

Emerging research directions could include:

Multicomponent Reactions (MCRs): Using the amine as a component in MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of complex molecules with diverse structures.

C-H Functionalization: Exploring directed C-H activation of the oxane ring, guided by the amine group, to install new functional groups at specific positions. rsc.org

Ring-Opening Reactions: Investigating the conditions under which the tetrahydropyran ring can be selectively opened, for instance, using Lewis acids or radical conditions, to yield functionalized linear structures. This could provide access to a different class of synthetic intermediates.

Mechanistic Studies: Employing kinetic analysis, isotopic labeling, and computational modeling to elucidate the pathways of its reactions, particularly in catalytic cycles, to enable rational design and optimization.

Integration of this compound into Multifunctional Materials and Supramolecular Architectures

The combination of a chiral center, a hydrogen-bond-donating amine group, and a hydrogen-bond-accepting ether oxygen makes this compound a versatile building block for materials science.

Future opportunities lie in:

Metal-Organic Frameworks (MOFs): Using the amine as a ligand or a modulator in MOF synthesis to introduce chirality and functional pores. rsc.orgfrontiersin.org These chiral MOFs could be applied in enantioselective separations or catalysis.

Supramolecular Polymers: Exploiting the hydrogen bonding capabilities to form ordered, self-assembling supramolecular structures like gels, fibers, or films. acs.org The chirality of the monomer could be transferred to the macroscopic level, resulting in helical assemblies.

Polymer Chemistry: Incorporating the compound as a monomer in the synthesis of chiral polymers. These polymers could find use as chiral stationary phases in chromatography or as functional materials with specific recognition properties.

Self-Healing Materials: Integrating the amine into polymer networks where the dynamic nature of bonds formed by the amine (e.g., imines, hydrogen bonds) can impart self-healing properties. google.com

Computational Design and Prediction of Novel Derivatives with Enhanced Chiral Recognition Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery of new derivatives of this compound with tailored properties. core.ac.uk By modeling the molecule and its interactions, researchers can predict the effects of structural modifications before undertaking lengthy synthetic work.

Prospective computational studies could involve:

Pharmacophore Modeling: Identifying the key structural features responsible for chiral recognition and using this model to design new derivatives with improved selectivity.

Molecular Docking: Simulating the binding of different enantiomers to the chiral amine or its derivatives to predict and rationalize chiral recognition phenomena. nih.gov This is particularly relevant for designing new chiral selectors or catalysts.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural parameters of various derivatives with their catalytic performance or binding affinity.

Design of Novel Ligands: Computationally screening virtual libraries of derivatives for their potential as ligands in asymmetric catalysis, prioritizing candidates with optimal steric and electronic properties for specific reactions.

Table 3: Computationally Proposed Derivatives for Enhanced Chiral Recognition

Derivative Type Proposed Modification Predicted Advantage Target Application
Aryl-extended Addition of a phenyl or naphthyl group to the amine Enhanced π-π stacking interactions with substrates Asymmetric catalysis, Chiral separation
H-bond donors/acceptors Introduction of urea, amide, or sulfonamide groups Stronger, more directional intermolecular interactions Organocatalysis, Supramolecular assembly
Conformationally locked Fusing a second ring to the oxane structure Reduced conformational flexibility, pre-organized binding site Highly selective catalysis

Q & A

Q. What are the common synthetic routes for 1-(Oxan-4-yl)ethan-1-amine, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. A standard route includes reacting oxan-4-yl chloride with ethylamine derivatives under basic conditions (e.g., triethylamine) to neutralize byproducts like HCl . Key parameters include:

  • Temperature control : Excess heat can lead to ring-opening of the oxane moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or distillation (boiling point 192.6°C at 760 mmHg) ensures high purity .
Synthetic Route Reagents/Conditions Yield Range
Nucleophilic substitutionOxan-4-yl chloride, ethylamine, triethylamine, DMF, 0–25°C60–75%
Reductive aminationOxan-4-yl ketone, NH₃, NaBH₄, methanol50–65%

Q. How can researchers optimize purification methods for this compound given its physicochemical properties?

The compound’s liquid state (density 0.944 g/cm³) and amine reactivity necessitate inert atmospheres (argon/vacuum) during storage . Purification strategies:

  • Distillation : Effective due to its distinct boiling point (192.6°C), but requires careful temperature control to prevent decomposition.
  • Chromatography : Use basic alumina to minimize amine adsorption.
  • Crystallization : Not typically used due to its liquid form, but salt formation (e.g., HCl salt) can facilitate solid-state purification .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

Discrepancies in reactivity reports may arise from steric hindrance of the oxane ring or competing side reactions. Methodological approaches include:

  • Kinetic studies : Monitor reaction progress via HPLC or NMR to identify intermediate species.
  • Computational modeling : Density Functional Theory (DFT) calculations can predict steric/electronic effects of the oxane ring on amine nucleophilicity .
  • Isotopic labeling : Use ¹⁵N-labeled amine to trace reaction pathways and byproduct formation.

Q. How can computational chemistry models be applied to predict the interaction mechanisms of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations are critical for studying binding affinities. Key steps:

  • Target preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states.
  • Ligand parameterization : Assign partial charges to the amine and oxane moieties using tools like Gaussian.
  • Binding site analysis : Identify hydrophobic pockets compatible with the oxane ring’s tetrahedral geometry. Studies on analogous compounds (e.g., 1-(Oxolan-3-yl)ethan-1-amine hydrochloride) show that the oxane oxygen participates in hydrogen bonding with serine residues in enzymatic targets .

Data Analysis & Experimental Design

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.2–1.4 ppm (CH₃), δ 3.4–3.7 ppm (oxane ring O–CH₂). Ensure deuterated solvents are amine-free to avoid exchange broadening .
  • IR : Strong N–H stretch (~3350 cm⁻¹) and C–O–C (oxane) at ~1120 cm⁻¹.
  • MS : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 130.2 .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC.
  • Light sensitivity : UV-vis spectroscopy (200–400 nm) tracks photodegradation products.
  • Oxidative stability : Add antioxidants (e.g., BHT) and compare peroxide formation rates .

Contradiction Resolution & Best Practices

Q. How can discrepancies in reported biological activity of this compound derivatives be systematically addressed?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing oxane with tetrahydrofuran) to isolate structural contributors .
  • Dose-response curves : Ensure IC₅₀ values are normalized to control for batch-to-batch variability .

Q. What crystallographic methods are recommended for resolving the solid-state structure of this compound derivatives?

Use single-crystal X-ray diffraction with SHELXL for refinement. Key considerations:

  • Crystal growth : Slow evaporation from ether/hexane mixtures minimizes disorder.
  • Data collection : High-resolution (<1.0 Å) data at 100 K reduces thermal motion artifacts.
  • Validation : Check R-factors and electron density maps for omitted solvent molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.